
(E)-3-(2-(4-chlorophenyl)thiazol-5-yl)-3-oxopropanal O-2-fluorobenzyl oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 2-(4-chlorophenyl)-1,3-thiazole.
Attachment of the Fluorophenyl Group: The 2-(4-chlorophenyl)-1,3-thiazole is then reacted with 2-fluorobenzaldehyde in the presence of a base to form the intermediate compound.
Formation of the Final Compound: The intermediate is then reacted with propanone under basic conditions to form the final compound, 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways involved in inflammation, cell proliferation, or apoptosis.
類似化合物との比較
2-(4-chlorophenyl)-1,3-thiazole: Shares the thiazole and chlorophenyl groups but lacks the fluorophenyl and methoxyimino groups.
1-(2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one: Similar structure but lacks the thiazole ring.
Uniqueness: 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one is unique due to the combination of the thiazole ring with both chlorophenyl and fluorophenyl groups, which may contribute to its distinct biological activities and chemical reactivity.
特性
分子式 |
C19H14ClFN2O2S |
|---|---|
分子量 |
388.8 g/mol |
IUPAC名 |
1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one |
InChI |
InChI=1S/C19H14ClFN2O2S/c20-15-7-5-13(6-8-15)19-22-11-18(26-19)17(24)9-10-23-25-12-14-3-1-2-4-16(14)21/h1-8,10-11H,9,12H2 |
InChIキー |
ZDLXZQRPOYJVSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CON=CCC(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


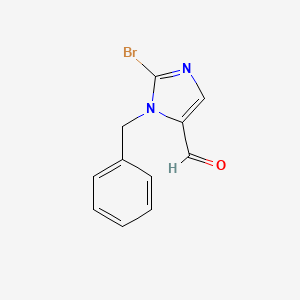
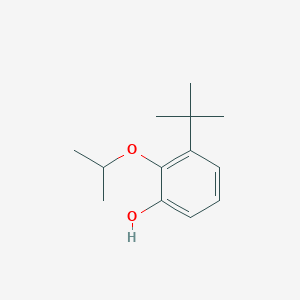
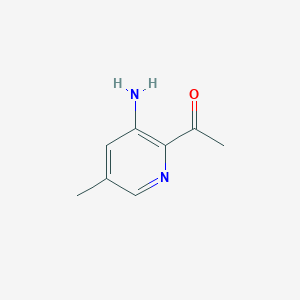



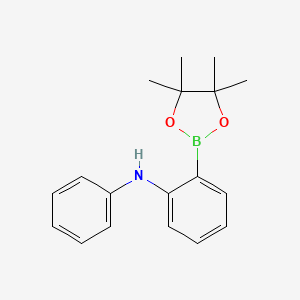


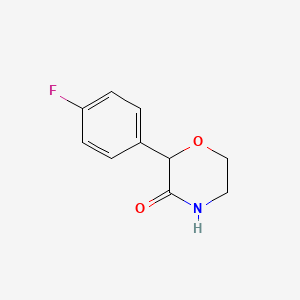
![[6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid](/img/structure/B14851189.png)


![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14851202.png)
